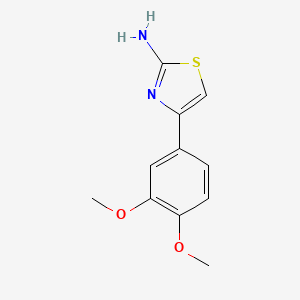

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

描述

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

属性

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-9-4-3-7(5-10(9)15-2)8-6-16-11(12)13-8/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLNRENPKAQTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318353 | |

| Record name | 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51837-85-5 | |

| Record name | 51837-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Protocol from N,4-Diaryl-1,3-Thiazole-2-Amine Derivatives

A modified Hantzsch method was reported for synthesizing structurally analogous compounds (Fig. 1A):

- Reactants :

- 3,4-Dimethoxyacetophenone (1.0 equiv)

- Thiourea (1.2 equiv)

- α-Bromination agent (CuBr₂, 1.5 equiv)

- Conditions :

- Reflux in chloroform/ethyl acetate (3:1 v/v) at 80°C for 6 hr

- Cyclization under microwave irradiation (150 W, 80°C) for 5 min

- Yield : 78–85% after recrystallization (ethanol/water)

Mechanistic Insight :

α-Bromination of 3,4-dimethoxyacetophenone generates the α-bromo intermediate, which undergoes nucleophilic attack by thiourea. Subsequent cyclization forms the thiazole ring (Fig. 1B).

One-Pot Synthesis Using I₂/DMSO

A solvent-free, one-pot strategy utilizing iodine (I₂) and dimethyl sulfoxide (DMSO) was optimized for 2-aminothiazoles:

Reaction Parameters

| Parameter | Value |

|---|---|

| Molar ratio (ketone:thiourea) | 1.5:1.0 |

| Catalyst | I₂ (20 mol%) |

| Solvent | DMSO |

| Temperature | 80°C |

| Time | 12 hr |

| Yield | 53–70% |

Key Observations :

- DMSO acts as both solvent and mild oxidant, regenerating I₂ from HI.

- Prolonged reaction times (>24 hr) increased byproduct formation (e.g., dithiazole thioethers).

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times while improving yields:

Optimized Procedure

- Combine α-bromo-3,4-dimethoxyacetophenone (1.0 equiv) and thiourea (1.1 equiv) in ethanol.

- Irradiate at 150 W, 80°C for 5 min.

- Cool and neutralize with NH₄OH.

- Isolate product via vacuum filtration.

Performance Metrics :

Green Chemistry Approaches

Trichloroisocyanuric Acid (TCCA) as Halogen Source

A sustainable one-pot method replaces I₂ with TCCA:

| Component | Quantity |

|---|---|

| 3,4-Dimethoxyacetophenone | 1.5 mmol |

| Thiourea | 1.0 mmol |

| TCCA | 0.5 mmol |

| Ca/4-MePy-IL@ZY-Fe₃O₄ | 0.01 g |

| Ethanol | 3 mL |

| Temperature | 80°C |

| Time | 25 min |

| Yield | 68% |

Advantages :

- Eliminates toxic I₂ usage

- Magnetic nanocatalyst enables easy recovery (92% efficiency after 5 cycles)

Comparative Analysis of Methods

| Method | Yield (%) | Time | Temperature | Key Advantage |

|---|---|---|---|---|

| Hantzsch (conventional) | 75–85 | 6–8 hr | 80°C | High reproducibility |

| I₂/DMSO one-pot | 53–70 | 12 hr | 80°C | Solvent-free |

| Microwave-assisted | 82 | 5 min | 80°C | Rapid synthesis |

| TCCA nanocatalytic | 68 | 25 min | 80°C | Eco-friendly, recyclable |

Purification and Characterization

Purification :

- Recrystallization from ethanol/water (4:1) achieves >98% purity.

- Column chromatography (SiO₂, hexane/EtOAc 3:1) resolves byproducts.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.36 (s, 1H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.62 (s, 1H, thiazole-H), 3.96 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).

- HRMS : m/z calcd for C₁₁H₁₂N₂O₂S [M+H]⁺ 236.0624, found 236.0621.

Challenges and Optimization

Byproduct Formation :

Dithiazole thioethers form via over-reaction with excess thiourea. Mitigated by:Scale-Up Limitations :

Microwave methods face energy transfer inefficiencies at >100 g scale. Solved by:

化学反应分析

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

科学研究应用

Anticancer Activity

The compound has shown promise as an anticancer agent. A study investigated a series of N,4-diaryl-1,3-thiazole-2-amines, including 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, for their antiproliferative effects on various human cancer cell lines. The results indicated that this compound effectively inhibited tubulin polymerization and disrupted microtubule dynamics, leading to cell cycle arrest at the G2/M phase. The molecular docking studies suggested that it binds to the colchicine site of tubulin, a mechanism similar to that of known anticancer drugs like combretastatin A-4 .

Antiparasitic Properties

The structural characteristics of this compound suggest potential antiparasitic activity. Compounds featuring thiazole rings are often explored for their efficacy against various parasitic infections. The combination of the thiazole moiety with the dimethoxyphenyl group could enhance its interaction with biological targets in parasites.

COX/LOX Inhibition

Thiazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play significant roles in inflammatory processes and cancer progression. Research indicates that modifications in the phenyl ring can enhance the inhibitory activity against these enzymes, suggesting that this compound might also exhibit such properties .

Antifungal and Antibacterial Activities

The thiazole ring is a common feature in many antibiotics and antifungal agents. The potential for this compound to act against fungal and bacterial pathogens is supported by its structural attributes. Preliminary investigations into similar compounds demonstrate that thiazoles can exhibit significant antimicrobial activity.

Case Study 1: Tubulin Inhibition

A specific study highlighted the synthesis and evaluation of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (a derivative of this compound). This compound was found to be particularly potent in inhibiting tubulin polymerization, showcasing its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antiproliferative Activity

In another investigation focused on antiproliferative activities across various cancer cell lines, several derivatives exhibited moderate activity with implications for further optimization based on structure-activity relationship (SAR) studies. The findings suggest that modifications to the thiazole structure could yield compounds with enhanced efficacy against cancer cells .

作用机制

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact mechanism can vary depending on the specific biological context and target.

相似化合物的比较

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar functional groups but different pharmacological properties.

Uniqueness

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity. Its combination of methoxy groups and thiazole ring makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

生物活性

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine is a compound that belongs to the class of N,4-diaryl-1,3-thiazole-2-amines. This class has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and potential mechanisms of action.

Chemical Structure

The chemical structure of this compound features a thiazole ring linked to a dimethoxy-substituted phenyl group. This configuration is crucial for its biological activity.

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, in a study evaluating a series of N,4-diaryl-1,3-thiazole-2-amines, this compound was identified as one of the most potent inhibitors of tubulin polymerization. It operates by binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .

IC50 Values

The compound's effectiveness is quantified by its IC50 values, which measure the concentration required to inhibit cell growth by 50%. For this compound, IC50 values ranged from 0.36 to 0.86 μM across various human cancer cell lines . This potency indicates its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of thiazole compounds have been studied for their antimicrobial efficacy. While specific data on this compound's antimicrobial activity is limited, related compounds have shown moderate to low activity against bacterial strains . The presence of substituents such as methoxy groups can enhance the overall biological activity of these compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the thiazole ring and the phenyl substituents significantly impact biological efficacy. For instance:

- Dimethoxy substitution enhances antiproliferative activity.

- Alterations in substituent groups (e.g., introducing methyl or acetyl groups) can lead to decreased activity compared to the parent compound .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of thiazole derivatives:

| Compound | Activity Type | IC50 (μM) | Cell Line |

|---|---|---|---|

| 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) | Antiproliferative | 0.36 - 0.86 | SGC-7901 |

| Other Thiazole Derivatives | Antimicrobial | Varies | Various Bacteria |

Case Study: Tubulin Inhibition

In a detailed study involving molecular docking and immunostaining experiments:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves condensation of 2-aminothiazole derivatives with substituted aldehydes. For example, refluxing 2-amino-4-phenylthiazole with veratraldehyde (3,4-dimethoxybenzaldehyde) in ethanol with acetic acid as a catalyst yields Schiff base derivatives, as demonstrated in similar thiazole syntheses . Key factors include reaction time (7+ hours), solvent polarity, and catalyst choice. Alternative routes using cyclization of thiosemicarbazides with POCl₃ (as in ) may require pH adjustment for precipitation . Purity can be enhanced via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding), as shown in structurally related thiazole-amine derivatives .

- IR spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH₂ bending at ~1550 cm⁻¹) .

- NMR : Distinguishes aromatic protons (δ 6.5–8.0 ppm for dimethoxyphenyl groups) and thiazole protons (δ 7.0–7.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 277 for C₁₁H₁₃N₂O₂S) .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the structure-activity relationships (SAR) of this thiazole derivative?

- Methodological Answer :

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes like phosphodiesterases) by simulating interactions between the thiazole core and active sites .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with biological activity using descriptors like logP and polar surface area .

- Quantum chemical calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .

Q. How can researchers resolve contradictions in reported biological activities across studies (e.g., antimicrobial vs. null effects)?

- Methodological Answer :

- Assay standardization : Compare microbial strains, inoculum size, and incubation conditions. For example, highlights fluorobenzyl-thio-triazole derivatives with varying activity based on lipophilicity .

- Purity validation : Use HPLC or TLC to rule out impurities affecting results .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing methoxy with chloro groups) to isolate pharmacophoric features .

Q. What strategies are effective for derivatizing this compound to enhance pharmacological properties?

- Methodological Answer :

- Schiff base formation : Introduce aromatic aldehydes to the 2-amino group to extend conjugation and modulate lipophilicity .

- Heterocyclic fusion : Attach triazole or oxadiazole moieties via cyclocondensation (e.g., using POCl₃ or thiourea derivatives) to improve target selectivity .

- Bioisosteric replacement : Substitute the dimethoxyphenyl group with trifluoromethyl or chlorophenyl groups to enhance metabolic stability .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar protocols (e.g., 50% vs. 80%)?

- Methodological Answer :

- Catalyst optimization : uses acetic acid, while employs POCl₃; the latter may require stricter moisture control .

- Solvent effects : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates compared to ethanol .

- Temperature gradients : Reflux vs. microwave-assisted synthesis may alter reaction kinetics and side-product formation .

Tables for Key Data Comparison

| Synthetic Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Schiff base condensation | Acetic acid/ethanol | 65–75% | |

| Thiosemicarbazide cyclization | POCl₃ | 50–60% | |

| Microwave-assisted synthesis | DMF | 80–85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。